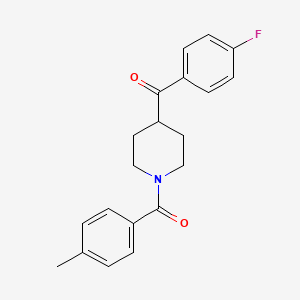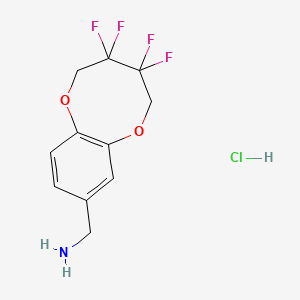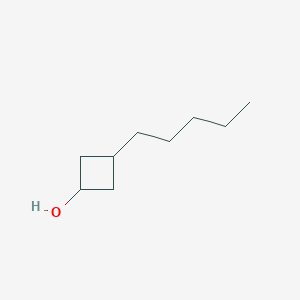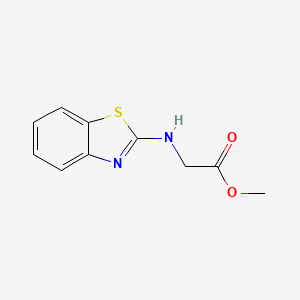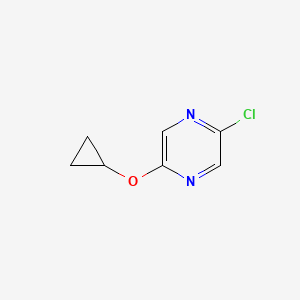
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides a straightforward approach to obtaining the desired boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis, such as Suzuki-Miyaura coupling, can be applied. This involves the use of palladium catalysts and appropriate boron reagents to achieve high yields and purity .
化学反应分析
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and complex organic molecules used in pharmaceuticals and materials science .
科学研究应用
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism by which (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exerts its effects involves its ability to participate in various catalytic cycles, particularly in cross-coupling reactions. The boronic acid group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the compound’s role in synthesizing complex organic molecules .
相似化合物的比较
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
α,α,α-Trifluoro-p-tolylboronic acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable tool in synthetic organic chemistry and various research applications .
属性
分子式 |
C4H4BF3N2O2 |
|---|---|
分子量 |
179.90 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-9-10-3(2)5(11)12/h1,11-12H,(H,9,10) |
InChI 键 |
LICBRTVRSOWOHF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NN1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
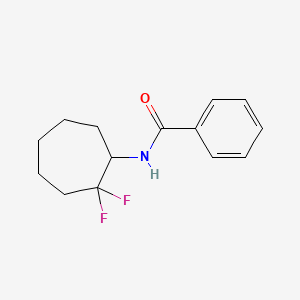
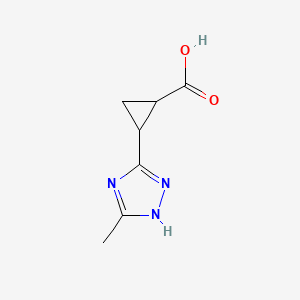

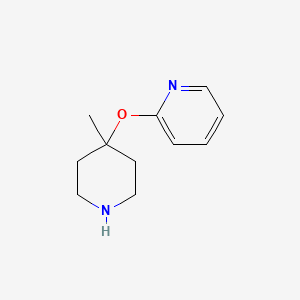
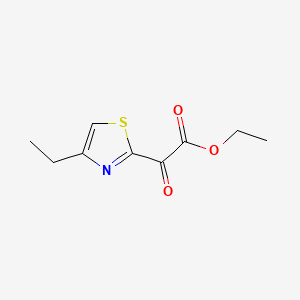
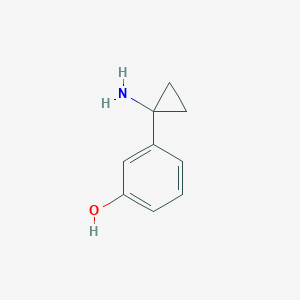
![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)
